

Comparison of [Leu15]-Gastrin I (human) with other CCK2 receptor agonists

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Compound of Interest		
Compound Name:	[Leu15]-Gastrin I (human)	
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A comprehensive comparison of **[Leu15]-Gastrin I (human)** and other prominent Cholecystokinin-2 (CCK2) receptor agonists, including Gastrin I, Pentagastrin, and Cholecystokinin-4 (CCK-4), is presented for researchers, scientists, and drug development professionals. This guide provides a detailed analysis of their performance based on experimental data, outlines methodologies for key experiments, and visualizes relevant biological pathways.

Introduction to CCK2 Receptor Agonists

The Cholecystokinin-2 (CCK2) receptor, also known as the gastrin receptor, is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes, including the regulation of gastric acid secretion, anxiety, and cell growth.[1] Its endogenous ligands are cholecystokinin (CCK) and gastrin.[1] Synthetic and modified agonists of the CCK2 receptor are valuable tools in research and have potential therapeutic applications.[2] [Leu15]-Gastrin I is a synthetic analog of human Gastrin I, where the methionine at position 15 is replaced by leucine to improve stability against oxidation.[3] Other notable agonists include the naturally occurring Gastrin I, the synthetic pentapeptide Pentagastrin, and the C-terminal tetrapeptide of gastrin, CCK-4.[4][5]

Comparative Performance Data

The following tables summarize the quantitative data on the binding affinity and functional potency of [Leu15]-Gastrin I and other CCK2 receptor agonists.



Table 1: Comparative Binding Affinity for the CCK2

Receptor

Agonist	Receptor Source	Radioliga nd	Assay Type	IC50 (nM)	Ki (nM)	Referenc e(s)
[Leu15]- Gastrin I (human)	Human CCK2R transfected A431 cells	[¹²⁵ I][3- iodo- Tyr ¹² ,Leu ¹⁵] gastrin-I	Competitio n Binding	0.69 ± 0.09	-	[6]
Gastrin I (human)	Human CCK2R	-	Binding Affinity	-	0.3 - 1	[4]
Pentagastri n	Human CCK2R transfected A431 cells	[¹²⁵ l][3- iodo- Tyr ¹² ,Leu ¹⁵] gastrin-l	Competitio n Binding	0.76 ± 0.11	-	[6]
CCK-4	Human CCK2R	-	Binding Affinity	-	~3 - 10	[4]

IC50: Half-maximal inhibitory concentration; Ki: Inhibitory constant. Lower values indicate higher binding affinity.

Table 2: Comparative Functional Potency at the CCK2 Receptor



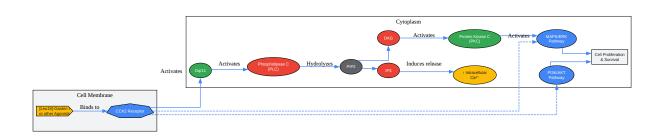
Agonist	Assay Type	Cell/Tissue Model	Measured Response	EC50 (nM)	Reference(s
Gastrin I (human)	Acid Secretion	Rat Gastric Mucosa	Acid Output	4.3	[7]
Gastrin I (human)	Histamine Release	Rabbit Fundic Mucosa Cells	Histamine Release	~0.2	[8]
Pentagastrin	Acid Secretion	Rat Gastric Mucosa	Acid Output	27	[7]
CCK-4	Contraction (transient)	Guinea-Pig Ileum	Muscle Contraction	-	[7]

EC50: Half-maximal effective concentration. Lower values indicate higher potency.

Signaling Pathways and Experimental Workflows

Activation of the CCK2 receptor by agonists like [Leu15]-Gastrin I initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and activation of protein kinase C (PKC). The CCK2 receptor can also couple to other G proteins, activating pathways such as the MAPK/ERK and PI3K/AKT cascades, which are involved in cell proliferation and survival.



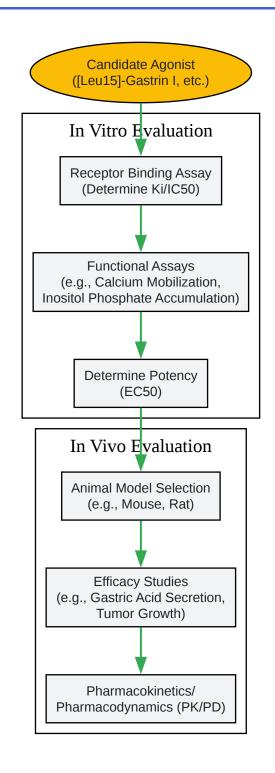


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CCK2 Receptor Signaling Pathways

The following diagram illustrates a typical workflow for evaluating CCK2 receptor agonists.





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Workflow for CCK2R Agonist Evaluation

Experimental Protocols



Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.

Receptor Binding Assay (Competitive Inhibition)

This protocol is designed to determine the binding affinity (IC50) of a test compound for the CCK2 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

- CCK2 receptor-expressing cell membranes (e.g., from A431-CCK2R cells).
- Radiolabeled ligand (e.g., [125]][3-iodo-Tyr12,Leu15]gastrin-I).
- Test agonists ([Leu15]-Gastrin I, Pentagastrin, etc.) at various concentrations.
- Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mg/mL BSA).
- Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
- Glass fiber filters (e.g., Whatman GF/B).
- Scintillation cocktail and counter.

Procedure:

- Prepare serial dilutions of the test agonists in binding buffer.
- In a microtiter plate, add in the following order: binding buffer, a fixed concentration of radiolabeled ligand, and the diluted test agonists.
- Initiate the binding reaction by adding the cell membrane preparation to each well.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
- Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.



- Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.
- Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., 1 μM unlabeled Gastrin I).
- Specific binding is calculated by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding against the logarithm of the test agonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Calcium Mobilization Assay

This functional assay measures the ability of an agonist to stimulate an increase in intracellular calcium concentration, a key downstream event of CCK2 receptor activation via the Gq pathway.

Materials:

- CCK2 receptor-expressing cells (e.g., CHO-K1 or HEK293 cells stably expressing CCK2R).
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
- Test agonists at various concentrations.
- A fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).

Procedure:

 Seed the CCK2R-expressing cells in a black-walled, clear-bottom 96-well or 384-well plate and culture overnight.



- Remove the culture medium and load the cells with the calcium-sensitive dye solution in assay buffer.
- Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for dye uptake.
- Wash the cells with assay buffer to remove excess dye.
- Place the plate in the fluorescence plate reader and allow it to equilibrate.
- Measure the baseline fluorescence for a short period.
- Automatically inject the test agonists at various concentrations into the wells while continuously monitoring the fluorescence signal.
- The increase in fluorescence intensity corresponds to the rise in intracellular calcium concentration.
- Plot the peak fluorescence response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Inositol Phosphate (IP) Accumulation Assay

This assay directly measures the product of PLC activation, providing a robust readout for Gq-coupled receptor activity.

Materials:

- CCK2R-expressing cells.
- [3H]-myo-inositol.
- · Cell culture medium.
- Stimulation buffer (e.g., HBSS containing LiCl).
- Test agonists at various concentrations.
- Dowex AG1-X8 resin (formate form).



Scintillation cocktail and counter.

Procedure:

- Label the cells by incubating them overnight in a culture medium containing [³H]-myo-inositol.
- Wash the cells to remove unincorporated [3H]-myo-inositol.
- Pre-incubate the cells in a stimulation buffer containing LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.
- Add the test agonists at various concentrations and incubate for a specified time (e.g., 30-60 minutes) at 37°C.
- Terminate the stimulation by adding a stop solution (e.g., ice-cold perchloric acid).
- · Neutralize the cell lysates.
- Separate the total [³H]-inositol phosphates from free [³H]-myo-inositol using anion-exchange chromatography with Dowex resin.
- Elute the [3H]-inositol phosphates and quantify the radioactivity using a scintillation counter.
- Plot the amount of [³H]-inositol phosphate accumulation against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

In Vivo Gastric Acid Secretion Assay

This in vivo assay assesses the physiological effect of CCK2 receptor agonists on gastric acid secretion in an animal model.

Animal Model:

 Rats or mice, often equipped with a gastric fistula or studied under anesthesia with pylorus ligation.



Procedure (General Outline):

- Anesthetize the animal and perform a laparotomy to expose the stomach.
- Ligate the pylorus to allow for the collection of gastric juice.
- Administer the test agonist (e.g., via subcutaneous or intravenous injection) at different doses.
- Collect the gastric contents at specified time intervals (e.g., every 30 minutes for 2-4 hours).
- Measure the volume of the collected gastric juice.
- Determine the acid concentration by titration with a standard base (e.g., 0.01 N NaOH) to a neutral pH.
- Calculate the total acid output (volume × concentration).
- Plot the acid output against the agonist dose to determine the dose-response relationship.

Conclusion

[Leu15]-Gastrin I (human) demonstrates high affinity and potency for the CCK2 receptor, comparable to the endogenous ligand Gastrin I and the synthetic agonist Pentagastrin. Its enhanced stability makes it a valuable tool for in vitro and in vivo studies. The choice of agonist for a particular research application will depend on the specific experimental goals, including the desired potency, stability, and mode of administration. The provided experimental protocols offer a foundation for the standardized evaluation of these and other novel CCK2 receptor agonists.

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